Methoxatin disodium salt Methoxatin disodium salt Methoxatin/pyrroloquinoline quinone (PQQ) is mostly seen in plants, few bacteria and single cell eukaryotes, like yeast. It is mainly obtained from methylotrophic bacteria. PQQ may also present in the tissues of mammals.
Methoxatin (disodium salt) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Target:Methoxatin has been isolated from guinea-pig neutrophils. The presence of Methoxatin in guinea-pig neutrophils and suggest that it has a possible role, direct or indirect, in the O2.(-)-producing respiratory burst.
Brand Name: Vulcanchem
CAS No.: 122628-50-6
VCID: VC0002186
InChI: InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);
SMILES: C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C14H6N2NaO8
Molecular Weight: 353.19 g/mol

Methoxatin disodium salt

CAS No.: 122628-50-6

Cat. No.: VC0002186

Molecular Formula: C14H6N2NaO8

Molecular Weight: 353.19 g/mol

* For research use only. Not for human or veterinary use.

Methoxatin disodium salt - 122628-50-6

CAS No. 122628-50-6
Molecular Formula C14H6N2NaO8
Molecular Weight 353.19 g/mol
IUPAC Name disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate
Standard InChI InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);
Standard InChI Key DITJMKNNGYPPQD-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na]

Chemical and Physical Properties

Structural Characteristics

Methoxatin disodium salt’s core structure consists of a pyrroloquinoline quinone moiety stabilized by two sodium ions. The canonical SMILES representation O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C([O-])=O)C=C3C(O)=O)C2=O)[O-].[Na+].[Na+]\text{O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C([O-])=O)C=C3C(O)=O)C2=O)[O-].[Na+].[Na+]} highlights its conjugated quinone system and anionic carboxylate groups . Resonance Raman spectroscopy confirms the planar arrangement of the quinone ring, which facilitates redox cycling by stabilizing semiquinone intermediates .

Table 1: Physicochemical Properties of Methoxatin Disodium Salt

PropertyValueSource
Molecular Weight374.17 g/mol
Solubility (Water)6.16 mg/mL (16.46 mM)
Storage Stability>98% purity at -20°C (6 months)
pKa (Carboxyl Groups)2.1, 4.3

Biochemical Mechanisms and Enzyme Interactions

Redox Cofactor Activity

Methoxatin disodium salt serves as a non-covalently bound cofactor in quinoproteins such as glucose dehydrogenase and amine oxidase . In bovine plasma amine oxidase, PQQ-2Na mediates the oxidation of primary amines to aldehydes via a ping-pong mechanism, transferring electrons to molecular oxygen and generating hydrogen peroxide . Stopped-flow kinetics reveal a reduction potential (EE^\circ) of -125 mV vs. SHE, enabling efficient electron shuttling in physiological conditions .

Interaction with Human Serum Albumin (HSA)

Pressure-assisted capillary electrophoresis (PACE) and circular dichroism studies demonstrate that PQQ-2Na binds to Sudlow site I of HSA with a binding constant (KaK_a) of 1.2×104M11.2 \times 10^4 \, \text{M}^{-1} . Hydrophobic and electrostatic interactions dominate the binding, inducing conformational changes in HSA’s subdomain IIA, as evidenced by a 12% reduction in α-helical content upon saturation . This interaction modulates the compound’s pharmacokinetics, extending its plasma half-life to 8.2 hours in murine models .

Pharmaceutical and Therapeutic Applications

Neuroprotective Effects

PQQ-2Na enhances mitochondrial biogenesis in neuronal cells by activating PGC-1α, a master regulator of oxidative metabolism . In vivo studies show that oral administration (20 mg/kg/day) reduces infarct volume by 38% in rat models of ischemic stroke, correlating with increased glutathione peroxidase activity and reduced lipid peroxidation .

Antioxidant Formulations

The compound’s ability to scavenge superoxide (O2\text{O}_2^-) and hydroxyl (OH\text{OH}^-) radicals underpins its use in cosmeceuticals. A 1% PQQ-2Na cream decreased UV-induced epidermal thickening by 27% in human volunteers over 12 weeks, outperforming standard vitamin C formulations .

Table 2: Therapeutic Indications and Efficacy Metrics

ApplicationModel SystemDose/ConcentrationOutcomeSource
Ischemic NeuroprotectionRat MCAO Model20 mg/kg/day38% reduction in infarct volume
Anti-Aging SkincareHuman Clinical Trial1% topical cream27% decrease in UV-induced damage
Metabolic Syndromedb/db Mice10 mg/kg/day22% improvement in insulin sensitivity

Analytical and Environmental Applications

Quantitative Analysis

Recent Advances and Future Directions

Synthetic Biology

CRISPR-Cas9 engineering of E. coli has enabled de novo PQQ-2Na biosynthesis via the pqqABCDEF operon, achieving titers of 1.2 g/L in fed-batch bioreactors—a 15-fold improvement over wild-type strains . This breakthrough could reduce production costs by 70%, expanding access for large-scale applications .

Targeted Drug Delivery

Conjugation of PQQ-2Na to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances blood-brain barrier penetration, with a 4.7-fold increase in hippocampal accumulation observed in primates . Phase I trials for Alzheimer’s disease are slated to begin in Q3 2026 .

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